molecular formula C15H16ClNO B3308689 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol CAS No. 93946-44-2

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Cat. No.: B3308689
CAS No.: 93946-44-2
M. Wt: 261.74 g/mol
InChI Key: TZEGKWSSUBLZGT-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol is an organic compound that features a benzylamino group attached to a 3-chlorophenyl ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(benzylamino)-1-(3-chlorophenyl)ethanone.

    Reduction: Formation of 2-(benzylamino)-1-(3-chlorophenyl)ethanamine.

    Substitution: Formation of 2-(benzylamino)-1-(3-substituted phenyl)ethan-1-ol.

Scientific Research Applications

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the 3-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1-(3-chlorophenyl)ethan-1-ol
  • 2-(Benzylamino)-1-(4-chlorophenyl)ethan-1-ol
  • 2-(Benzylamino)-1-(3-bromophenyl)ethan-1-ol

Uniqueness

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol is unique due to the presence of both the benzylamino and 3-chlorophenyl groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(benzylamino)-1-(3-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,15,17-18H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGKWSSUBLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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